4-(Cyclobutylmethyl)oxan-4-amine
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Overview
Description
4-(Cyclobutylmethyl)oxan-4-amine is a chemical compound with the molecular formula C10H19NO It is characterized by a cyclobutylmethyl group attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethyl)oxan-4-amine typically involves the reaction of cyclobutylmethyl bromide with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the oxan-4-amine group to oxan-4-amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxan-4-imine derivatives.
Reduction: Oxan-4-amine derivatives.
Substitution: Various substituted oxan-4-amine compounds depending on the reagents used.
Scientific Research Applications
4-(Cyclobutylmethyl)oxan-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylmethyl)oxan-4-amine
- 4-(Cyclopentylmethyl)oxan-4-amine
- 4-(Cyclohexylmethyl)oxan-4-amine
Uniqueness
4-(Cyclobutylmethyl)oxan-4-amine is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to similar compounds with different cycloalkyl groups. These unique features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(cyclobutylmethyl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-10(4-6-12-7-5-10)8-9-2-1-3-9/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGUXINCECYIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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